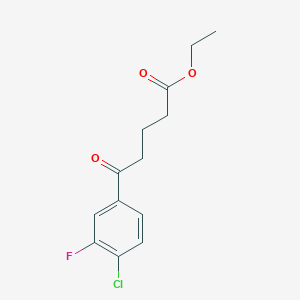

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Beschreibung

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a substituted phenyl ketone ester characterized by a 4-chloro-3-fluorophenyl group attached to a 5-oxovalerate ethyl ester backbone. These compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive ketone and ester functionalities .

Eigenschaften

IUPAC Name |

ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCDSWQMKXNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Oxidation: Formation of 5-oxovaleric acid or 5-hydroxyvaleric acid

Reduction: Formation of 5-hydroxyvalerate or valeric acid

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their catalytic activity.

Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 5-Oxovalerate Derivatives

Substituent Effects on Reactivity and Stability

- Halogen Position: The 4-chloro-3-fluoro substitution in the target compound likely confers distinct electronic effects compared to analogs. In contrast, the 3,5-difluoro analog (CAS 898752-37-9) exhibits enhanced steric hindrance, which may reduce solubility in polar solvents .

- Chlorine vs.

Physicochemical Properties

- Molecular Weight and Polarity : Analogs with additional halogens (e.g., Cl or F) exhibit higher molecular weights (e.g., 272.70 for 4-Cl-2-F vs. 238.25 for 4-F), which correlate with reduced volatility. Increased halogenation also elevates H-bond acceptor counts (e.g., 4 acceptors in CAS 951886-22-9), influencing solubility .

- Storage and Handling : Compounds like the 4-fluoro derivative require inert atmosphere storage, suggesting sensitivity to oxidation or hydrolysis .

Biologische Aktivität

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClF O

- Molecular Weight : 270.68 g/mol

- CAS Number : 342636-36-6

The presence of the chloro and fluoro substituents on the phenyl ring is believed to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis, releasing the active 5-oxovaleric acid, which may engage in interactions with enzymes or receptors involved in various biochemical pathways. The halogenated phenyl group can facilitate hydrophobic interactions, potentially influencing binding affinity and selectivity towards specific molecular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although detailed pathways are still under investigation.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Experimental models have demonstrated that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases. The exact molecular pathways involved remain an area for further research.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity :

-

Anti-inflammatory Study :

- Objective : To assess the reduction of inflammatory cytokines.

- Findings : Treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha levels in animal models, indicating its potential therapeutic role in inflammatory conditions.

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via esterification of 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux. A Friedel-Crafts acylation step using 4-chloro-3-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) introduces the aryl group. Optimization involves controlling temperature (70–90°C), solvent choice (dry dichloromethane), and stoichiometric ratios (1:1.2 acid:ethanol). Purification employs vacuum distillation or recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (using SHELXL/SHELXTL software) resolves the 3D structure, with emphasis on halogen positioning and ester conformation .

- Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl CH₃; 170–175 ppm for carbonyl carbons), IR (C=O stretch at ~1730 cm⁻¹), and high-resolution mass spectrometry (HRMS) confirm molecular weight (C₁₃H₁₄ClFO₃, MW 272.70 g/mol) .

Q. What purification techniques are most effective for isolating high-purity this compound?

- Methodology :

- Column chromatography : Silica gel with hexane/ethyl acetate (7:3) removes unreacted acid and byproducts.

- Recrystallization : Ethanol or methanol yields crystals with >98% purity (HPLC-UV analysis at 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the halogenated phenyl ring in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing Cl and F substituents activate the phenyl ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal lowered LUMO energy (-1.5 eV) at the meta position to Cl, favoring attack by amines or thiols. Kinetic assays (UV-Vis monitoring at 300 nm) show rate constants (k) of 0.15 M⁻¹s⁻¹ for NH₃ substitution .

Q. How can computational modeling predict the compound’s electronic properties and interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulates binding to lysophosphatidic acid receptors (LPA₁), showing a docking score of -8.2 kcal/mol, driven by halogen-π interactions.

- QSAR models : Correlate Cl/F substituent positions with logP (2.7) and IC₅₀ values (e.g., 25 µM for antimicrobial activity) .

Q. What in vitro assays are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?

- Methodology :

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL).

- Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ = 50 µM). Contradictions (e.g., low MIC but high CC₅₀) are resolved via dose-response curve reanalysis and checking for assay interference (e.g., compound precipitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.